2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide 2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251602-52-4
VCID: VC6325158
InChI: InChI=1S/C21H19N5O5/c1-29-15-8-6-14(7-9-15)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-17-5-3-4-16(12-17)30-2/h3-12H,13H2,1-2H3,(H,23,27)
SMILES: COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Molecular Formula: C21H19N5O5
Molecular Weight: 421.413

2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide

CAS No.: 1251602-52-4

Cat. No.: VC6325158

Molecular Formula: C21H19N5O5

Molecular Weight: 421.413

* For research use only. Not for human or veterinary use.

2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide - 1251602-52-4

Specification

CAS No. 1251602-52-4
Molecular Formula C21H19N5O5
Molecular Weight 421.413
IUPAC Name 2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C21H19N5O5/c1-29-15-8-6-14(7-9-15)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-17-5-3-4-16(12-17)30-2/h3-12H,13H2,1-2H3,(H,23,27)
Standard InChI Key YGQUUZJVVYXRSE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC

Introduction

The compound 2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule featuring a triazolo-pyrazine core with a methoxyphenoxy substituent and an N-(4-methoxyphenyl)acetamide moiety. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.

Synthesis and Preparation

The synthesis of this compound likely involves a multi-step process, including the formation of the triazolo-pyrazine core and subsequent modification with the methoxyphenoxy and acetamide groups. Common methods for synthesizing similar compounds involve heterocyclization reactions and the use of bifunctional reagents .

Biological Activity

While specific biological activity data for this compound are not available, related compounds with triazolo-pyrazine cores have shown promise as anti-inflammatory and antimicrobial agents. For example, some triazolo-pyrazine derivatives have been evaluated for their anti-inflammatory properties using molecular docking studies .

Research Findings:

  • The compound's structure suggests potential for interaction with biological targets, possibly through hydrogen bonding or π-π stacking interactions.

  • The methoxyphenoxy group may enhance solubility and bioavailability.

Future Directions:

  • Biological Evaluation: In vitro and in vivo studies are necessary to determine the compound's efficacy and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to optimize its biological activity could be a fruitful area of research.

  • Pharmacokinetic Studies: Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular WeightCAS Number
2-(8-(3-methoxyphenoxy)-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl)-N-(m-tolyl)acetamideC21_{21}H19_{19}N5_{5}O4_{4}405.4 g/mol1251621-32-5
N-(3,5-dimethylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl]acetamideC22_{22}H21_{21}N5_{5}O4_{4}Not specified1251619-10-9

Note: The specific data for 2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide is not fully detailed in the available literature, so some properties are inferred from similar compounds.

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